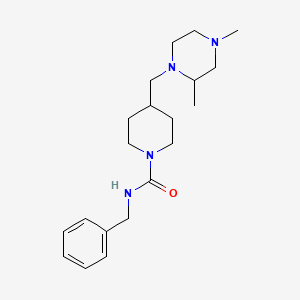

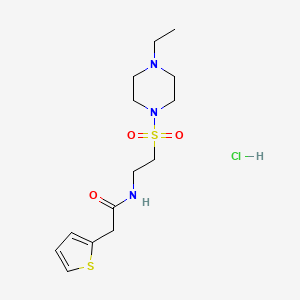

N-benzyl-4-((2,4-dimethylpiperazin-1-yl)methyl)piperidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

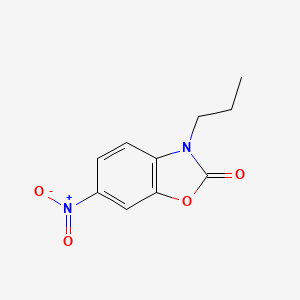

“N-benzyl-4-((2,4-dimethylpiperazin-1-yl)methyl)piperidine-1-carboxamide” is a chemical compound. It is a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .

Synthesis Analysis

While specific synthesis methods for “N-benzyl-4-((2,4-dimethylpiperazin-1-yl)methyl)piperidine-1-carboxamide” were not found, piperidine derivatives are generally synthesized using various intra- and intermolecular reactions . For example, a series of N-(piperidine-4-yl) benzamide compounds were synthesized and investigated for their effect against cancer cells .Molecular Structure Analysis

The molecular structure of “N-benzyl-4-((2,4-dimethylpiperazin-1-yl)methyl)piperidine-1-carboxamide” consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The piperidine ring is attached to a benzyl group and a carboxamide group.Chemical Reactions Analysis

Piperidine derivatives, including “N-benzyl-4-((2,4-dimethylpiperazin-1-yl)methyl)piperidine-1-carboxamide”, can undergo various chemical reactions, leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications

- BNA has been studied for its electro-optical effects when dispersed in nematic liquid crystals (LCs). By doping BNA into LCs, the threshold voltage of the cell decreases due to changes in splay elastic constant and dielectric anisotropy. BNA-doped LC cells exhibit faster fall times, making them promising for LC devices and displays .

- As-grown bulk BNA crystals have been characterized for their second-order nonlinear optical properties. These crystals can be processed to expose specific crystal orientations, enhancing their optical response. Understanding BNA’s nonlinear behavior is crucial for applications in optical modulators and sensors .

- Researchers have successfully obtained high-quality BNA single crystals using solution growth methods. These crystals hold promise for applications in nonlinear optics, photonic devices, and sensors. The crystal quality achieved through this method is essential for efficient device performance .

- BNA derivatives may exhibit biological activity due to their structural features. Researchers explore BNA analogs as potential antiviral, antibacterial, or antitumor agents. Understanding their interactions with biological targets is critical for drug development .

- BNA’s optical properties make it interesting for photonic applications. Researchers investigate BNA-based materials for use in sensors, waveguides, and optical switches. The ability to tailor BNA derivatives for specific wavelengths enhances their utility in photonic devices .

- BNA derivatives can serve as building blocks for organic electronic materials. Their π-conjugated systems and electron-donating/accepting groups make them suitable for organic semiconductors, light-emitting diodes (LEDs), and field-effect transistors (FETs) .

Electro-Optical Effects in Liquid Crystals

Second-Order Nonlinear Optical Properties

Solution Growth of BNA Single Crystals

Biological and Medicinal Applications

Photonic Materials and Sensors

Materials for Organic Electronics

Future Directions

Piperidine derivatives, including “N-benzyl-4-((2,4-dimethylpiperazin-1-yl)methyl)piperidine-1-carboxamide”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name |

N-benzyl-4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N4O/c1-17-15-22(2)12-13-24(17)16-19-8-10-23(11-9-19)20(25)21-14-18-6-4-3-5-7-18/h3-7,17,19H,8-16H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMVJFNULSUHFPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1CC2CCN(CC2)C(=O)NCC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-4-[(2,4-dimethylpiperazin-1-YL)methyl]piperidine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-8-methoxy-N-(6-methylpyridin-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2773451.png)

![N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide](/img/structure/B2773453.png)

![(2S)-2-[(6,7-Dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B2773456.png)

![(Z)-methyl 2-(2-((4-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2773471.png)